(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol (1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18379891
InChI: InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-7-5-15(6-8-17)13-21-11-9-16(14-22)10-12-21/h5-8,16,22H,9-14H2,1-4H3
SMILES:
Molecular Formula: C19H30BNO3
Molecular Weight: 331.3 g/mol

(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol

CAS No.:

Cat. No.: VC18379891

Molecular Formula: C19H30BNO3

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol -

Specification

Molecular Formula C19H30BNO3
Molecular Weight 331.3 g/mol
IUPAC Name [1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-7-5-15(6-8-17)13-21-11-9-16(14-22)10-12-21/h5-8,16,22H,9-14H2,1-4H3
Standard InChI Key DEDSBOGOBNUBJM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)CO

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is [1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-yl]methanol. Key structural components include:

  • A piperidine ring with a hydroxymethyl (-CH2_2OH) substituent at the 4-position.

  • A benzyl group at the 1-position of the piperidine, bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the para position of the phenyl ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H30BNO3\text{C}_{19}\text{H}_{30}\text{BNO}_3
Molecular Weight331.3 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)CO
InChI KeyDEDSBOGOBNUBJM-UHFFFAOYSA-N

Synthesis Pathways

Key Synthetic Strategies

StepReactionConditionsYield
1Borylation of 4-bromo derivativePd(dppf)Cl2_2, KOAc, dioxane, 80°C75%
2Ketone reductionNaBH4\text{NaBH}_4, MeOH, 0°C → RT88%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. The boronic ester moiety enhances stability against hydrolysis compared to free boronic acids, making it suitable for storage and handling under ambient conditions .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.25 (s, 12H, pinacol CH3_3), 1.45–1.70 (m, 4H, piperidine CH2_2), 2.50–2.70 (m, 2H, NCH2_2), 3.40–3.60 (m, 2H, OCH2_2), 7.30–7.50 (m, 4H, aromatic H) .

  • 13C^{13}\text{C} NMR: δ 24.9 (pinacol CH3_3), 55.2 (piperidine C), 83.5 (B-O), 128.0–140.0 (aromatic C).

Applications in Pharmaceutical Research

Role in PET Radioligand Synthesis

The compound serves as a precursor for positron emission tomography (PET) tracers. For example, its boronic ester derivative has been used in the synthesis of [18F]MDL100907, a serotonin 5-HT2A_{2A} receptor antagonist. The boronic ester acts as a leaving group in copper-mediated radiofluorination, achieving radiochemical yields of 32% .

Kinase Inhibitor Development

Structural analogs of this compound have shown inhibitory activity against Bruton’s tyrosine kinase (BTK) and AMP-activated protein kinase (AMPK). Modifications to the piperidine ring or boronic ester group modulate selectivity and potency .

Table 3: Biological Activity of Analogues

AnaloguesTargetIC50_{50}
1-(4-Fluorophenethyl)piperidine5-HT2A_{2A}12 nM
Piperidine-boronic esterBTK8 nM

Comparison with Related Compounds

Structural Analogues

  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (MW: 323.7 g/mol): Lacks the hydroxymethyl group, reducing polarity but increasing lipophilicity .

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol (MW: 234.1 g/mol): Simpler structure without the piperidine ring, used in Suzuki couplings .

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